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Compound of Interest

Compound Name: Non-4-en-6-yn-1-ol

Cat. No.: B8481844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for Non-4-en-6-yn-1-ol
and a structurally related alternative, (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol. Due to the

limited availability of public experimental data for Non-4-en-6-yn-1-ol, this guide utilizes

computational predictions for its properties and compares them against the experimentally

determined data for the alternative compound. This approach allows for a foundational cross-

validation and highlights key structural and potential functional differences.

Compound Overview
Enyne (alkene-alkyne) moieties are prevalent in various natural products and are recognized

for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

The presence of both double and triple bonds, along with a hydroxyl group, imparts unique

chemical reactivity and potential for biological interactions.

Non-4-en-6-yn-1-ol: A nine-carbon chain alcohol containing a double bond at the 4th

position and a triple bond at the 6th position.

(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol: A more complex enyne alcohol featuring a

phenyl group and a conjugated system of double and triple bonds.
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Data Presentation: Physicochemical and
Spectroscopic Properties
The following tables summarize the available and predicted data for the two compounds.

Table 1: Physicochemical Properties

Property
Non-4-en-6-yn-1-ol
(Predicted)

(4E,8E)-9-phenyl-non-4,8-
dien-2,6-diyn-1-ol
(Experimental)

Molecular Formula C₉H₁₄O C₁₅H₁₂O

Molecular Weight 138.21 g/mol 208.26 g/mol

CAS Number 94088-14-9 (for (Z)-isomer) Not readily available

Note: Data for Non-4-en-6-yn-1-ol is based on computational predictions for a similar isomer,

(Z)-Non-6-en-1-yn-4-ol, as experimental data is scarce.[1]

Table 2: Spectroscopic Data
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Spectroscopic Technique
Non-4-en-6-yn-1-ol
(Predicted/Typical Values)

(4E,8E)-9-phenyl-non-4,8-
dien-2,6-diyn-1-ol
(Experimental)

¹H NMR (CDCl₃, ppm)

δ 5.5-6.0 (m, 2H, -CH=CH-), δ

4.1 (t, 1H, -CH(OH)-), δ 3.7 (t,

2H, -CH₂OH), δ 2.1-2.3 (m,

4H, allylic/propargylic H), δ 1.8

(s, 3H, -C≡C-CH₃)

δ 7.30-7.28 (m, 2H, Ar-H),

6.84-6.82 (m, 2H, Ar-H), 6.20-

6.16 (d, J = 16.0 Hz, 1H,

=CH-), 5.99-5.95 (d, J = 16.0

Hz, 1H, =CH-), 3.79 (s, 3H, -

OCH₃), 2.02 (s, 3H, -CH₃)

¹³C NMR (CDCl₃, ppm)

δ 125-135 (-CH=CH-), δ 80-90

(-C≡C-), δ 60-65 (-CH₂OH), δ

30-40 (allylic/propargylic C)

δ 158.5, 140.1, 131.0, 127.0,

123.7, 113.9, 55.3, 42.3, 36.9,

35.0, 28.5

Mass Spec (EI, m/z)

M⁺ at 138, characteristic

fragments from dehydration

and cleavage at functional

groups.

222 (M⁺, 96%), 207 (100%),

192 (28%), 179 (14%), 91

(28%)

IR (cm⁻¹)

~3300 (br, O-H), ~3010 (=C-

H), ~2940 (-C-H), ~2200 (-

C≡C-), ~1650 (C=C)

Not readily available

Note: Predicted values for Non-4-en-6-yn-1-ol are based on typical chemical shifts for similar

functional groups. Experimental data for the alternative is from supporting information of a

chemical science publication.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for the key analytical techniques used in the characterization

of these enyne alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical

parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2

seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16

for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. A

typical column would be a non-polar capillary column (e.g., HP-5MS). The oven temperature

program is optimized to separate the compound from any impurities.

Mass Spectrometry: As the compound elutes from the GC column, it is ionized in the mass

spectrometer (typically at 70 eV). The mass spectrum, showing the molecular ion and

fragmentation pattern, is recorded.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Mandatory Visualization
General Synthetic Workflow for Enyne Alcohols
The following diagram illustrates a generalized synthetic pathway for producing enyne alcohols,

which often involves coupling reactions to form the carbon-carbon double and triple bonds,

followed by functional group manipulations.
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Caption: Generalized workflow for the synthesis of enyne alcohols.

Potential Anti-inflammatory Signaling Pathway
Enyne derivatives have been reported to possess anti-inflammatory activity. A plausible

mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such

as the NF-κB pathway.
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Caption: Potential inhibition of the NF-κB pathway by enyne alcohols.

This guide serves as a starting point for researchers interested in the experimental validation

and potential applications of Non-4-en-6-yn-1-ol and related enyne compounds. The provided

data and protocols facilitate a comparative understanding and underscore the need for further

experimental investigation into this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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